HCA2 Receptor Binding Affinity: 5-Methoxy-4-methylnicotinic Acid vs. Nicotinic Acid
5-Methoxy-4-methylnicotinic acid demonstrates a 15.6-fold higher binding affinity for the human hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) compared to the parent compound nicotinic acid. In a direct radioligand displacement assay using [5,6-3H]-nicotinic acid on recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes, the target compound exhibited an IC50 of 21 nM [1], whereas nicotinic acid under identical assay conditions showed an IC50 of 327 nM [2].
| Evidence Dimension | HCA2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Nicotinic acid (parent compound): IC50 = 327 nM |
| Quantified Difference | 15.6-fold higher affinity (lower IC50) for the target compound |
| Conditions | Recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes; [5,6-3H]-nicotinic acid displacement; 2 hr incubation; microbeta counting |
Why This Matters
This >15-fold improvement in target engagement enables lower compound concentrations in HCA2-mediated assays, reducing off-target liability and improving signal-to-noise in screening campaigns focused on lipid metabolism or anti-inflammatory pathways.
- [1] BindingDB. BDBM50268988 (CHEMBL3589836): Displacement of [5,6-3H]-nicotinic acid from recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes after 2 hrs by microbeta counting. IC50 = 21 nM. View Source
- [2] BindingDB. BDBM50022066 (CHEMBL3299113): Displacement of [5,6-3H]-nicotinic acid from recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes after 2 hrs by microbeta counting. IC50 = 327 nM. View Source
